Pharmacopoeial Impurity Limit: BP/EP 0.1% Specific Limit vs. USP 0.5% Generic Limit
The British Pharmacopoeia (BP) 2017 specifies a limit of not more than 0.1% for Levonorgestrel EP Impurity I, distinguishing it from the more generic USP limit of 0.5% for any single unknown impurity [1][2]. This tighter, specific limit elevates its importance in analytical testing, requiring a dedicated, highly pure reference standard for accurate quantification.
| Evidence Dimension | Acceptance Limit for Individual Impurity in Drug Substance |
|---|---|
| Target Compound Data | Not more than 0.1% (BP/EP limit for Levonorgestrel Impurity I) |
| Comparator Or Baseline | Not more than 0.5% for any single unspecified impurity (USP general limit for Levonorgestrel) |
| Quantified Difference | BP/EP limit is 5x more stringent (0.1% vs 0.5%) |
| Conditions | British Pharmacopoeia 2017 Levonorgestrel Monograph vs. USP Levonorgestrel Monograph |
Why This Matters
For laboratories targeting EP/BP compliance, procurement of this specific impurity reference standard is non-negotiable; a generic standard or an impurity with a different limit is insufficient for meeting the tighter, legally required specification.
- [1] British Pharmacopoeia 2017. Levonorgestrel Monograph. Limit for Impurity I. View Source
- [2] USP Monographs: Levonorgestrel. Chromatographic purity test: no single impurity greater than 0.5%. View Source
